2-[2-(Furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxyacetonitrile
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Overview
Description
2-[2-(Furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxyacetonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a chromenone moiety, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxyacetonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Synthesis of the Chromenone Moiety: The chromenone structure can be obtained via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Coupling Reaction: The furan and chromenone moieties are then coupled using a suitable linker, such as a halogenated acetonitrile, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxyacetonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chromenone moiety can be reduced to form dihydrochromenones.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrochromenones and related compounds.
Substitution: Various substituted acetonitrile derivatives.
Scientific Research Applications
2-[2-(Furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxyacetonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its derivatives are explored for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-[2-(Furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxyacetonitrile involves its interaction with biological targets such as enzymes and receptors. The furan and chromenone moieties can interact with active sites of enzymes, potentially inhibiting their activity. The acetonitrile group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-4H-chromen-4-one: Lacks the acetonitrile group but shares the furan and chromenone moieties.
7-Methyl-4-oxo-4H-chromen-2-yl acetate: Contains a chromenone moiety with a different substituent.
2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one: Similar structure but with a hydroxyl group instead of an acetonitrile group.
Uniqueness
2-[2-(Furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxyacetonitrile is unique due to the presence of the acetonitrile group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Properties
IUPAC Name |
2-[2-(furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxyacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-10-4-5-11-13(9-10)21-15(12-3-2-7-19-12)16(14(11)18)20-8-6-17/h2-5,7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWIHNMEUGLSAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CO3)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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